molecular formula C16H20IN3O2S B4722398 N,N-diethyl-2-[(3-ethyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide

N,N-diethyl-2-[(3-ethyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide

Cat. No. B4722398
M. Wt: 445.3 g/mol
InChI Key: MIILPTMJMRFOIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2-[(3-ethyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide is a chemical compound that is widely used in scientific research. This compound is a member of the quinazoline family of compounds, which have been extensively studied for their biological and pharmacological properties.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-[(3-ethyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N,N-diethyl-2-[(3-ethyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
N,N-diethyl-2-[(3-ethyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has been shown to have a number of biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes, including topoisomerase II, which is essential for DNA replication and cell division. N,N-diethyl-2-[(3-ethyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

N,N-diethyl-2-[(3-ethyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, and it has been extensively studied for its biological and pharmacological properties. However, there are also some limitations to using this compound in lab experiments. For example, it may be difficult to obtain large quantities of this compound, and it may be expensive to synthesize.

Future Directions

There are several future directions for research on N,N-diethyl-2-[(3-ethyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide. One area of research could focus on identifying the molecular targets of this compound and elucidating its mechanism of action. Another area of research could focus on developing more efficient and cost-effective synthesis methods for this compound. Additionally, future research could explore the potential of N,N-diethyl-2-[(3-ethyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Conclusion:
N,N-diethyl-2-[(3-ethyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide is a chemical compound that has been extensively studied for its biological and pharmacological properties. This compound has been shown to have potent antitumor activity in vitro and in vivo, as well as anti-inflammatory and antioxidant properties. While there are some limitations to using this compound in lab experiments, there are also several future directions for research on N,N-diethyl-2-[(3-ethyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide, including identifying its molecular targets and developing more efficient synthesis methods.

Scientific Research Applications

N,N-diethyl-2-[(3-ethyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has been extensively studied for its biological and pharmacological properties. This compound has been shown to have potent antitumor activity in vitro and in vivo. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, N,N-diethyl-2-[(3-ethyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has been shown to have anti-inflammatory and antioxidant properties.

properties

IUPAC Name

N,N-diethyl-2-(3-ethyl-6-iodo-4-oxoquinazolin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20IN3O2S/c1-4-19(5-2)14(21)10-23-16-18-13-8-7-11(17)9-12(13)15(22)20(16)6-3/h7-9H,4-6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIILPTMJMRFOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CC(=C2)I)N=C1SCC(=O)N(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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